molecular formula C27H26N4O4 B2550631 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251709-74-6

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No.: B2550631
CAS No.: 1251709-74-6
M. Wt: 470.529
InChI Key: NIVNLIAABDEWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an imidazole ring, a phenyl group, and a dimethoxyphenylacetamido moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of the imidazole ring and the attachment of the various functional groups. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with appropriate reagents to form the intermediate compounds, which are then further reacted to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The exact industrial methods may vary depending on the scale and desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions may result in compounds with different substituents on the imidazole ring or phenyl groups.

Scientific Research Applications

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and protein binding.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring and phenyl groups allow it to bind to proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-phenyl-1H-imidazole-4-carboxamide is unique due to its specific combination of functional groups and the presence of the imidazole ring

Properties

IUPAC Name

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N4O4/c1-34-24-13-10-20(14-25(24)35-2)15-26(32)29-22-11-8-19(9-12-22)16-31-17-23(28-18-31)27(33)30-21-6-4-3-5-7-21/h3-14,17-18H,15-16H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVNLIAABDEWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.